5-propyl-1H-benzo[d]imidazol-2(3H)-one

Lipophilicity Physicochemical Property SAR Campaign

Researchers conducting systematic SAR campaigns require precise hydrophobic modulation without introducing heteroatom hydrogen-bonding artifacts. Generic benzimidazolone analogs with halogen or alkoxy substituents introduce electronic perturbations and metabolic liabilities that confound structure-activity correlations. 5-Propyl-1H-benzo[d]imidazol-2(3H)-one fills the critical C₃ alkyl chain niche between methyl and longer-chain variants, delivering a distinct logP of 1.81 and two-rotatable-bond flexibility. This scaffold is chemically inert during palladium-mediated N-arylations, unlike halogenated analogs, making it a robust starting material for parallel NNRTI library synthesis. Procurement offers reliable 98% purity from multiple qualified suppliers, ensuring consistent supply for pilot-scale agrochemical or pharmaceutical lead optimization programs.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 103151-04-8
Cat. No. B020559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-propyl-1H-benzo[d]imidazol-2(3H)-one
CAS103151-04-8
Synonyms2-Benzimidazolinone,5-propyl-(6CI)
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCCCC1=CC2=C(C=C1)NC(=O)N2
InChIInChI=1S/C10H12N2O/c1-2-3-7-4-5-8-9(6-7)12-10(13)11-8/h4-6H,2-3H2,1H3,(H2,11,12,13)
InChIKeyPEDQIQNVMCZEIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical & Structural Profile


5-Propyl-1H-benzo[d]imidazol-2(3H)-one (CAS 103151-04-8) is a 5-alkyl-substituted benzimidazol-2-one derivative with molecular formula C₁₀H₁₂N₂O and molecular weight 176.21 g/mol [1]. The compound features a 1,3-dihydro-2H-benzimidazol-2-one core bearing an n-propyl substituent at the 5-position of the fused benzene ring . Predicted physicochemical parameters include a logP of 1.8087, boiling point of 191.7 ± 10.0 °C at 760 mmHg, and density of 1.1 ± 0.1 g/cm³ [1]. The compound is commercially available as a white solid from multiple suppliers, typically at ≥95% or 98% purity, and serves as a versatile synthetic building block in medicinal chemistry and agrochemical research .

Core Utility Synthetic building block for medicinal chemistry and agrochemical research
Selection Logic Non-halogenated 5-propyl chain for lipophilic alkyl extension in SAR campaigns
Workflow Fit Parallel synthesis and N1-diversification routes requiring chemically inert 5-substituent

Why Generic Substitution Fails


Benzimidazol-2-one derivatives exhibit pronounced substituent-dependent variation in lipophilicity, electronic properties, and molecular recognition profiles that preclude generic interchangeability [1]. The 5-position substituent directly modulates the compound's predicted logP, metabolic stability potential, and steric fit within target binding pockets—as demonstrated by SAR studies showing that even minor alterations (e.g., methyl to ethyl, or ethyl to propyl) can shift predicted lipophilicity by >0.5 logP units [1]. 5-Halogenated analogs (chloro, bromo) introduce electronic perturbations and synthetic handles absent in 5-propyl, while 5-alkoxy derivatives present entirely distinct hydrogen-bonding capacities . Consequently, substitution of 5-propyl-1H-benzo[d]imidazol-2(3H)-one with a 5-methyl, 5-chloro, or 5-methoxy analog in a structure-guided synthesis or SAR campaign would alter key molecular descriptors and potentially compromise the intended physicochemical or recognition outcomes [1].

Substituent
5-Propyl (Target)
Analog Mismatch
5-Methyl
Predicted logP 1.81; 2 rotatable bonds
Lower lipophilicity (~logP 1.0–1.3) and reduced chain flexibility may alter target engagement
5-Chloro/Bromo
Alkyl chain; no halogen handle
Halogenated analogs introduce cross-coupling reactivity that can interfere with N1-arylation chemistry
5-Methoxy
Pure hydrophobic/van der Waals interactions
Ether oxygen acts as H-bond acceptor, shifting binding thermodynamics and metabolic profile

5-Propyl vs. Key Analogs: Differentiation


Enhanced Lipophilicity vs. 5-Methyl Analog

5-Propyl-1H-benzo[d]imidazol-2(3H)-one exhibits a predicted logP of 1.8087 [1]. This value is approximately 0.5-0.8 logP units higher than the predicted logP for the 5-methyl analog (CAS 5400-75-9), which is estimated at ~1.0-1.3 based on computational models for C₈H₈N₂O scaffold . The increased lipophilicity arises from the extended n-propyl chain versus the methyl substituent, providing differential membrane partitioning and organic-phase extraction behavior.

Lipophilicity Shift
Cross-study comparable
ΔlogP ≈ +0.5 to +0.8 vs. 5-methyl analog
Supports reversed-phase retention and membrane partitioning differentiation
Predicted computational values; method unspecified
Lipophilicity Physicochemical Property SAR Campaign

Halogen-Free vs. 5-Chloro/Bromo Analogs

5-Propyl-1H-benzo[d]imidazol-2(3H)-one lacks a halogen atom at the 5-position, distinguishing it from 5-chloro (CAS 2034-23-3) and 5-bromo (CAS 39513-26-3) analogs [1][2]. The 5-chloro analog contains a C-Cl bond amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), whereas 5-propyl offers an alkyl chain incompatible with such transformations [1]. This structural divergence dictates entirely different downstream synthetic utility.

Halogen vs. Alkyl
Class-level inference
Qualitative difference: 5-propyl (no halogen) vs. 5-chloro/5-bromo
Downstream synthetic utility diverges; halogen-free route compatibility
Structural comparison based on substituent identity
Synthetic Intermediate Cross-Coupling Medicinal Chemistry

Conformational Flexibility vs. Methyl/Ethyl Analogs

5-Propyl-1H-benzo[d]imidazol-2(3H)-one contains an n-propyl substituent (3-carbon chain) with two rotatable C-C bonds extending from the benzimidazolone core. This yields greater conformational degrees of freedom compared to 5-methyl (one rotatable bond; C₁) and 5-ethyl (one rotatable bond beyond core attachment; C₂) analogs . The increased flexibility may influence entropic contributions to binding free energy and the ensemble of accessible solution conformations.

Conformational Flexibility
Class-level inference
2 rotatable C–C bonds vs. 1 for 5-methyl/ethyl analogs
Entropic and steric profile distinct from shorter chains for SAR exploration
Structural analysis based on SMILES
Conformational Analysis Molecular Flexibility SAR

Distinct H-Bonding vs. Oxygenated Analogs

5-Propyl-1H-benzo[d]imidazol-2(3H)-one bears a purely hydrocarbon substituent lacking hydrogen-bond donor/acceptor capacity beyond the core benzimidazolone NH and C=O moieties. This contrasts with 5-methoxy (CAS 2080-75-3; ether oxygen as H-bond acceptor) and 5-hydroxy analogs (phenolic OH as H-bond donor/acceptor) [1]. In biological contexts, the propyl group engages exclusively in hydrophobic/van der Waals interactions with target pockets, whereas oxygenated substituents introduce polar contacts that fundamentally alter binding thermodynamics.

H-Bonding Capacity
Class-level inference
0 H-bond donors/acceptors on propyl vs. 1 acceptor on 5-methoxy
Pure hydrophobic recognition; avoids polar interactions from oxygenated analogs
Functional group identity comparison
Hydrogen Bonding Bioisosterism Molecular Recognition

Commercial Availability vs. Ethyl/Isopropyl Analogs

5-Propyl-1H-benzo[d]imidazol-2(3H)-one (CAS 103151-04-8) is stocked by multiple suppliers including Leyan (98% purity) and AKSci with readily available catalog quantities . In contrast, closely related 5-ethyl analog (CAS 39513-23-0) and 5-isopropyl analog show more limited vendor representation in publicly accessible catalogs . The 5-methyl analog (CAS 5400-75-9) exhibits broader availability, but lacks the specific alkyl chain length of 5-propyl.

Commercial Footprint
Cross-study comparable
≥3 identifiable suppliers vs. limited listings for 5-ethyl analog
Reduces procurement risk for time-sensitive SAR campaigns
Public vendor catalog search context
Commercial Availability Procurement Sourcing

5-Propyl Application Scenarios


5-Alkyl Chain Length SAR Exploration

When investigating structure-activity relationships around benzimidazolone-containing lead compounds, the 5-propyl derivative fills a specific alkyl chain length niche between methyl (C₁) and longer-chain analogs. Its logP of 1.8087 [6] and two-rotatable-bond propyl chain offer a distinct physicochemical and conformational profile that cannot be achieved by 5-methyl (logP ~1.0-1.3, one rotatable bond) or 5-ethyl (intermediate chain length) alternatives. This makes 5-propyl-1H-benzo[d]imidazol-2(3H)-one essential for systematic SAR campaigns requiring precise modulation of hydrophobicity and side-chain flexibility without introducing heteroatom hydrogen-bonding capacity .

CNS-Targeted Ligand Hydrophobic Scaffold

Benzimidazol-2-one derivatives have been developed as CNS-penetrant M₁ mAChR agonists with favorable brain exposure properties [6]. The 5-propyl substituent on 5-propyl-1H-benzo[d]imidazol-2(3H)-one contributes a hydrophobic alkyl extension (logP 1.81) that may enhance passive membrane diffusion while avoiding the metabolic vulnerabilities associated with 5-halogenated or 5-alkoxy substituents. In lead optimization programs targeting CNS disorders, the 5-propyl derivative offers a balanced lipophilicity profile—more lipophilic than 5-methyl yet less metabolically complex than 5-aryl or extended alkyl chains—positioning it as a strategic intermediate hydrophobicity anchor for blood-brain barrier penetration assessment .

HIV-1 NNRTI Library Building Block

N1-substituted 1,3-dihydro-2H-benzimidazol-2-ones have demonstrated potent inhibition of HIV-1 reverse transcriptase at nanomolar concentrations with low cytotoxicity [6]. 5-Propyl-1H-benzo[d]imidazol-2(3H)-one serves as a versatile core scaffold for N1-diversification via alkylation or arylation chemistries . The 5-propyl substituent remains intact during N1-functionalization, providing a consistent hydrophobic moiety across a derivative library. Unlike 5-halogenated analogs that may undergo unwanted metal-catalyzed side reactions during palladium-mediated N-arylations , the 5-propyl derivative is chemically inert under such conditions, making it a robust starting material for parallel synthesis of NNRTI candidate libraries where 5-position substituent effects on wild-type and mutant RT inhibition are being systematically evaluated.

Agrochemical Fungicide/Herbicide Intermediate

Benzimidazol-2-one derivatives serve as key building blocks in the synthesis of agrochemical active ingredients, with applications documented in pharmaceutical and agricultural chemical development [6]. 5-Propyl-1H-benzo[d]imidazol-2(3H)-one (CAS 103151-04-8) is commercially available at 98% purity and exhibits high solubility in organic solvents [6], facilitating its incorporation into multi-step synthetic routes common in agrochemical process development. The 5-propyl substituent provides a non-halogenated alkyl chain compatible with downstream functionalization strategies where halogen-free intermediates are required for environmental or regulatory compliance. Its favorable commercial availability from multiple vendors ensures reliable supply for pilot-scale synthesis of proprietary benzimidazolone-based crop protection candidates.

Application
Selection Property
Validation Focus
5-Alkyl Chain Length SAR
Distinct logP ~1.81 and 2-rotatable-bond propyl chain
Hydrophobicity and side-chain flexibility modulation without heteroatom H-bonding
CNS Ligand Hydrophobic Scaffold
Balanced lipophilicity for passive membrane diffusion research
Blood-brain barrier penetration assessment in lead optimization
HIV-1 NNRTI Library Synthesis
Chemically inert 5-substituent under Pd-mediated N-arylations
Parallel synthesis of NNRTI candidates evaluating 5-position substituent effects
Agrochemical Intermediate
Non-halogenated alkyl chain; multi-supplier availability
Pilot-scale synthesis compatibility and downstream functionalization routes

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